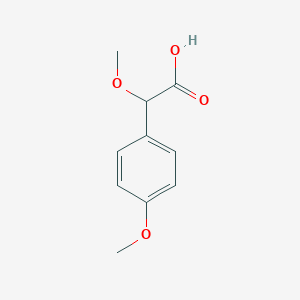

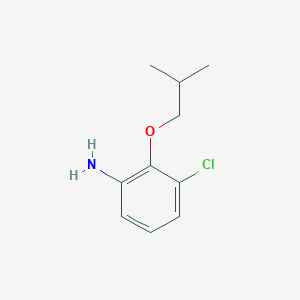

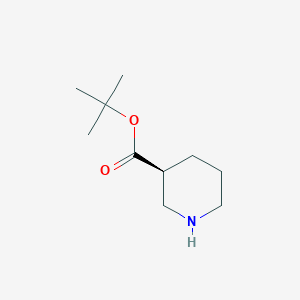

![molecular formula C11H14N2O3 B3097322 2-[(3-Methylphenyl)carbamoylamino]propanoic acid CAS No. 1308955-67-0](/img/structure/B3097322.png)

2-[(3-Methylphenyl)carbamoylamino]propanoic acid

Vue d'ensemble

Description

The compound “2-[(3-Methylphenyl)carbamoylamino]propanoic acid” is also known as 3-(carbamoylamino)-3-(4-methylphenyl)propanoic acid . It has a molecular weight of 222.24 . The IUPAC name for this compound is N-(aminocarbonyl)-3-(4-methylphenyl)-beta-alanine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O3/c1-7-2-4-8(5-3-7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 182-183 degrees Celsius .Applications De Recherche Scientifique

Anticancer Potential Cinnamic acid derivatives, including structures similar to 2-[(3-Methylphenyl)carbamoylamino]propanoic acid, have been explored for their anticancer properties. The chemical versatility of cinnamic acids, with their phenyl acrylic acid functionality, allows for various modifications, leading to compounds with significant antitumor efficacy. Research has highlighted the underutilized potential of cinnamoyl derivatives in cancer treatment, advocating for further exploration in this domain (De, Baltas, & Bedos-Belval, 2011).

Environmental Impact and Toxicology Studies on the environmental presence and toxicological impact of compounds like 2,4-D, a phenoxy herbicide structurally related to 2-[(3-Methylphenyl)carbamoylamino]propanoic acid, provide insights into the ecological and health implications of such chemicals. Research underscores the significance of understanding the sorption behavior of these compounds in soil and their potential toxic effects on non-target species, highlighting the importance of assessing environmental risks associated with their use (Werner, Garratt, & Pigott, 2012).

Flavor Chemistry in Foods The breakdown pathways of branched chain aldehydes, which are structurally related to 2-[(3-Methylphenyl)carbamoylamino]propanoic acid, have significant implications in food flavor chemistry. These compounds are key flavor components in various food products, and understanding their production and degradation pathways can inform the control of flavor profiles in fermented and non-fermented food products (Smit, Engels, & Smit, 2009).

Carboxylic Acid Extraction The reactive extraction of carboxylic acids using organic solvents and supercritical fluids, including methods applicable to compounds similar to 2-[(3-Methylphenyl)carbamoylamino]propanoic acid, has been reviewed for its efficiency and environmental benefits. Supercritical CO2, in particular, is highlighted for its non-toxic, non-polluting characteristics, offering a cleaner and more efficient method for carboxylic acid separation from aqueous solutions (Djas & Henczka, 2018).

Bioactive Compound Synthesis The synthesis of bioactive compounds, including those with anticancer, antibacterial, and anti-inflammatory properties, often involves precursor molecules like 2-[(3-Methylphenyl)carbamoylamino]propanoic acid. Research into the synthesis of 1-indanones, which possess a broad range of biological activities, underscores the potential of using such precursor molecules in the development of therapeutics and other bioactive agents (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of 2-phenylpropanoic acid , which is a category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) . NSAIDs typically target enzymes like cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response.

Pharmacokinetics

It is known that the profens, a category of drugs to which this compound is related, generally have moderately short initial half-lives of 2–5 hours . They are mostly available as racemates, i.e., equal mixtures of the R and S stereoisomers .

Result of Action

It may also slow the development of certain conditions, given that some NSAIDs have been observed to slow the development of cancers .

Propriétés

IUPAC Name |

2-[(3-methylphenyl)carbamoylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7-4-3-5-9(6-7)13-11(16)12-8(2)10(14)15/h3-6,8H,1-2H3,(H,14,15)(H2,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELYOKXUIQMXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

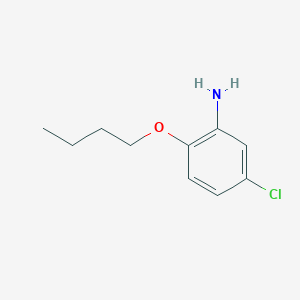

![1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine](/img/structure/B3097266.png)

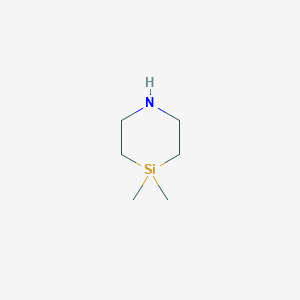

![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)

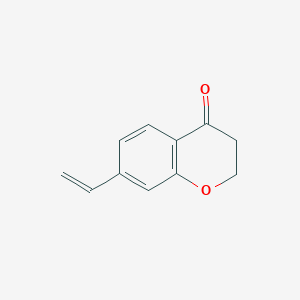

![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)